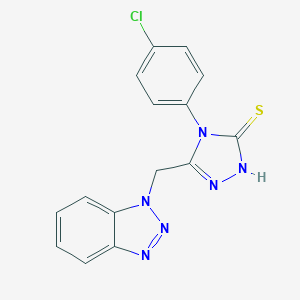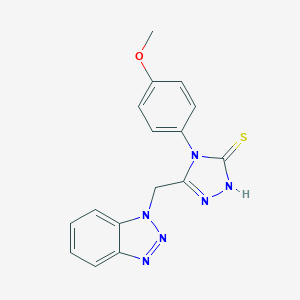
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. CTHT is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer, viral infections, and parasitic infections.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been found to increase the levels of glutathione, a potent antioxidant that can protect cells from oxidative damage. Additionally, N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified. It has also been found to exhibit potent antitumor, antiviral, and antiparasitic activities, making it a promising candidate for further research. However, N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. One area of interest is the development of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, which can provide insights into its potential therapeutic applications. Additionally, research can be conducted on the optimization of the synthesis method for N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, which can improve its yield and purity.
合成法
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method using thiosemicarbazide and 4-chlorobenzaldehyde as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide.
科学的研究の応用
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antiparasitic activities. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antiviral activity against herpes simplex virus and dengue virus.
特性
分子式 |
C12H10ClN3OS2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C12H10ClN3OS2/c13-8-3-5-9(6-4-8)14-12(18)16-15-11(17)10-2-1-7-19-10/h1-7H,(H,15,17)(H2,14,16,18) |
InChIキー |
MQTNFBSSJBEYNX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
溶解性 |
43.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![1H-benzimidazol-2-yl 2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292615.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)
![N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292619.png)
![N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea](/img/structure/B292620.png)
![N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B292621.png)